Fluorescein-diisobutyrate-6-amide: A Technical Guide to a Novel Ferroptosis Inducer
Fluorescein-diisobutyrate-6-amide: A Technical Guide to a Novel Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescein-diisobutyrate-6-amide is a specialized derivative of the widely-used fluorophore, fluorescein (B123965). This technical guide provides an in-depth overview of its chemical properties, synthesis, and its significant role as a potent inducer of ferroptosis, a unique form of programmed cell death. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this compound for cancer research and other therapeutic applications. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its practical application in a laboratory setting.
Introduction to Fluorescein-diisobutyrate-6-amide
Fluorescein-diisobutyrate-6-amide is a chemical probe that has gained attention for its ability to induce ferroptosis. Structurally, it is a derivative of 6-aminofluorescein (B15268) where the two hydroxyl groups on the xanthene core are protected by diisobutyrate groups. This modification is crucial as it renders the molecule non-fluorescent until the protecting groups are cleaved. The "6-amide" designation indicates that a functional group is attached via an amide linkage at the 6-position of the fluorescein structure, which can be utilized for conjugation to other molecules. Its primary application, as identified in recent studies, is in the investigation of ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[1]
Physicochemical Properties
The core of Fluorescein-diisobutyrate-6-amide is the fluorescein molecule, a xanthene dye known for its high fluorescence quantum yield.[2] The parent compound, 6-aminofluorescein, exhibits an excitation maximum at approximately 490 nm and an emission maximum at 515 nm.[3][4] However, the diisobutyrate modification significantly alters these properties, rendering the compound latent until enzymatic or chemical cleavage restores the fluorescent nature of the fluorescein core.
| Property | Value | Reference |
| Core Structure | Fluorescein | [5][6] |
| Functionalization | Amine group at the 6-position, Diisobutyrate protecting groups | [7][8] |
| Parent Compound (6-Aminofluorescein) CAS Number | 51649-83-3 | |
| Parent Compound (6-Aminofluorescein) Molecular Formula | C₂₀H₁₃NO₅ | |
| Parent Compound (6-Aminofluorescein) Molecular Weight | 347.32 g/mol | |
| Fluorescence (of deprotected core) | Excitation: ~490-496 nm, Emission: ~515-521 nm | [3][4] |
| Solubility | Generally soluble in organic solvents like DMSO. | [4] |
Synthesis and Chemical Characterization
The synthesis of Fluorescein-diisobutyrate-6-amide involves a multi-step process that begins with the synthesis of 6-aminofluorescein, followed by the protection of the hydroxyl groups with isobutyric anhydride, and finally, the formation of the amide bond at the 6-position.
Synthesis of 6-Aminofluorescein
The synthesis of 6-aminofluorescein is typically achieved through the condensation of 4-nitrophthalic acid and resorcinol, followed by the reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of a Mixture of 5- and 6-Nitrofluoresceins
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Reactants: 220 g (2 mol) of resorcinol, 211 g (1 mol) of 4-nitrophthalic acid, and 300 ml of orthophosphoric acid (90%).
-
Procedure:
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Combine resorcinol, 4-nitrophthalic acid, and orthophosphoric acid in a three-necked round-bottom flask equipped with a thermometer, mechanical stirrer, and reflux condenser.
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Heat the mixture to 135°C and maintain this temperature for 3.5 hours.
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Cool the reaction mixture to 100°C and pour it into 1 liter of distilled water preheated to 80°C.
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Rinse the reaction flask with 0.5 L of hot distilled water and add it to the main mixture.
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Stir for 1 hour, filter the precipitate, and transfer it to a 2 L flask.
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Add 1 liter of distilled water, boil for 1 hour, and filter while hot.
-
Dry the resulting solid at 110°C in a vacuum oven to a constant weight to yield a mixture of 5- and 6-nitrofluoresceins.
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The subsequent separation of the 6-nitrofluorescein isomer and its reduction to 6-aminofluorescein can be achieved through established chemical methods.[7][8]
Synthesis of Fluorescein-diisobutyrate-6-amide
Detailed synthesis protocols for Fluorescein-diisobutyrate-6-amide are described in the patent literature, specifically in US Patent US20190263802A1, which outlines the preparation of pyridoindole compounds with ferroptosis-inducing activity.[1] The general approach involves the acylation of the hydroxyl groups of 6-aminofluorescein with isobutyric anhydride, followed by the coupling of a desired moiety to the 6-amino group via amide bond formation.
General Experimental Protocol: Amide Bond Formation
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Reactants: A carboxylic acid (1.0 eq), the amine-containing molecule (in this case, 6-aminofluorescein diisobutyrate, 1.1 eq), a coupling reagent such as HATU (1.1 eq), and a non-nucleophilic base like DIPEA or TEA (2.0 eq).
-
Procedure:
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In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF).
-
Add the coupling reagent (HATU) and the base (DIPEA or TEA) and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
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Add the 6-aminofluorescein diisobutyrate to the reaction mixture.
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Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.
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Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or DCM.
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Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.[9]
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Mechanism of Action in Ferroptosis
Fluorescein-diisobutyrate-6-amide is classified as a potent inducer of ferroptosis.[1] Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. The precise mechanism by which this compound induces ferroptosis is detailed in the relevant patent literature and likely involves the generation of reactive oxygen species (ROS) that lead to the accumulation of lipid hydroperoxides, a hallmark of ferroptosis.
The process of ferroptosis is complex and can be influenced by various cellular pathways. Key proteins involved include GPX4, which is a crucial enzyme that neutralizes lipid peroxides, and Peroxiredoxin 6 (Prdx6), which also plays a role in suppressing ferroptosis in certain cell types like lung endothelial cells.[10] The induction of ferroptosis by Fluorescein-diisobutyrate-6-amide likely involves the overwhelming of these protective mechanisms.
Experimental Applications and Protocols
The primary application of Fluorescein-diisobutyrate-6-amide is as a tool to induce and study ferroptosis in cancer cells.[1] Its latent fluorescent properties can also be potentially exploited for imaging applications, where the cleavage of the diisobutyrate groups would signal its activation within the cellular environment.
Induction of Ferroptosis in Cell Culture
Experimental Protocol: Cell Treatment
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Cell Lines: Various cancer cell lines susceptible to ferroptosis.
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Compound Preparation: Prepare a stock solution of Fluorescein-diisobutyrate-6-amide in an appropriate solvent such as DMSO.
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Procedure:
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Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
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Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
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Remove the existing medium from the cells and replace it with the medium containing the compound.
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Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
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Assess cell viability using standard assays such as MTT or CellTiter-Glo.
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Detection of Lipid Peroxidation
A key indicator of ferroptosis is the accumulation of lipid peroxides. This can be measured using fluorescent probes like BODIPY 581/591 C11.
Experimental Protocol: Lipid ROS Measurement
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Reagent: BODIPY 581/591 C11.
-
Procedure:
-
Treat cells with Fluorescein-diisobutyrate-6-amide as described above.
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In the final hours of incubation, add BODIPY 581/591 C11 to the cell culture medium at a final concentration of 1-5 µM.
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Incubate for 30-60 minutes.
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Wash the cells with PBS.
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Analyze the cells using fluorescence microscopy or flow cytometry. The probe will shift its fluorescence emission from red to green upon oxidation.
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Conclusion
Fluorescein-diisobutyrate-6-amide is a valuable chemical tool for the study of ferroptosis. Its unique properties, including its potency as a ferroptosis inducer and its latent fluorescence, make it a versatile compound for research in cancer biology and drug development. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this compound into their experimental workflows. Further investigation into its precise molecular targets and its efficacy in in vivo models will be crucial for translating its potential into therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescein Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Fluorescence properties of free and protein bound fluorescein dyes. I. Macrospectrofluorometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Aminofluorescein | TargetMol [targetmol.com]
- 5. nathan.instras.com [nathan.instras.com]
- 6. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Peroxiredoxin 6 suppresses ferroptosis in lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
